ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE
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Overview
Description
ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound with a unique structure that includes a thiazole ring, an ester group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps. One common method includes the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a thiazole derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or thiazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(hydroxyimino)acetate: A related compound with similar functional groups but different reactivity and applications.
Ethyl (hydroxyimino)cyanoacetate: Another similar compound used in peptide synthesis and other chemical processes.
Uniqueness
ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-C-carbamoyl-N-hydroxycarbonimidoyl]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-2-16-6(13)3-5-4-17-9(11-5)7(12-15)8(10)14/h4,15H,2-3H2,1H3,(H2,10,14)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARHDQKBLXPAHZ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C(=NO)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)/C(=N/O)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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